molecular formula C9H14N4O3 B12094696 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester

1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester

Katalognummer: B12094696
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: UUOXCVLXGBQERA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester is a chemical compound with the molecular formula C9H14N4O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Vorbereitungsmethoden

The synthesis of 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under specific reaction conditions. One common method includes the reaction of ethyl hydrazinoacetate with carbon disulfide, followed by cyclization with hydrazine hydrate to form the oxadiazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to accelerate the reaction.

Analyse Chemischer Reaktionen

1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

1,3,4-Oxadiazole-2-carboxylic acid, 5-(1-piperazinyl)-, ethyl ester can be compared with other similar compounds in the oxadiazole family, such as:

Eigenschaften

Molekularformel

C9H14N4O3

Molekulargewicht

226.23 g/mol

IUPAC-Name

ethyl 5-piperazin-1-yl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C9H14N4O3/c1-2-15-8(14)7-11-12-9(16-7)13-5-3-10-4-6-13/h10H,2-6H2,1H3

InChI-Schlüssel

UUOXCVLXGBQERA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN=C(O1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.